molecular formula C9H11Cl2NO B14859601 2-(2,3-Dichloro-phenoxy)-propylamine

2-(2,3-Dichloro-phenoxy)-propylamine

Cat. No.: B14859601
M. Wt: 220.09 g/mol
InChI Key: VKGSHPYPOHHBLX-UHFFFAOYSA-N
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Description

2-(2,3-Dichloro-phenoxy)-propylamine is an organic compound characterized by the presence of a dichlorophenoxy group attached to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichloro-phenoxy)-propylamine typically involves the reaction of 2,3-dichlorophenol with an appropriate propylamine derivative. One common method includes the nucleophilic substitution reaction where 2,3-dichlorophenol reacts with 3-chloropropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichloro-phenoxy)-propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy-propylamines .

Scientific Research Applications

2-(2,3-Dichloro-phenoxy)-propylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-Dichloro-phenoxy)-propylamine involves its interaction with specific molecular targets and pathways. In cancer research, it has been shown to induce apoptosis by down-regulating anti-apoptotic proteins such as Bcl-XL, leading to programmed cell death in cancer cells . The compound’s ability to disrupt cellular processes makes it a valuable tool in studying cell biology and developing new treatments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dichloro-phenoxy)-propylamine is unique due to its specific combination of dichlorophenoxy and propylamine groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

2-(2,3-dichlorophenoxy)propan-1-amine

InChI

InChI=1S/C9H11Cl2NO/c1-6(5-12)13-8-4-2-3-7(10)9(8)11/h2-4,6H,5,12H2,1H3

InChI Key

VKGSHPYPOHHBLX-UHFFFAOYSA-N

Canonical SMILES

CC(CN)OC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

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